2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
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Overview
Description
2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can also optimize the catalyst and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or hydrocarbons.
Substitution: Ethers or esters.
Scientific Research Applications
2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-isoquinoline: A structurally related compound with similar reactivity but different functional groups.
Isoquinoline: The parent compound of the isoquinoline family, with a simpler structure and different chemical properties.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol: A derivative with additional methoxy groups, affecting its reactivity and biological activity.
Uniqueness
2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is unique due to its specific functional groups and structural features. The presence of both hydroxyl and isoquinoline moieties allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,10,12-15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQHAKMLISTKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588766 |
Source
|
Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955287-52-2 |
Source
|
Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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